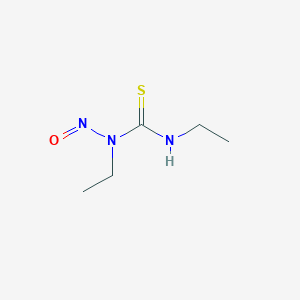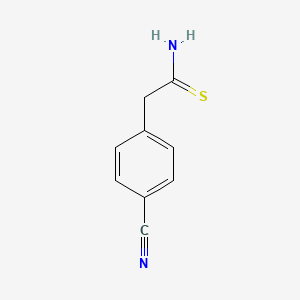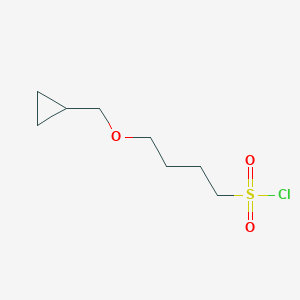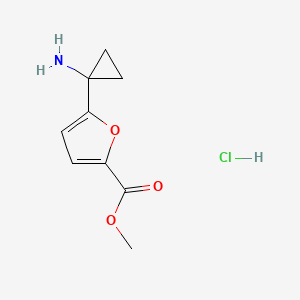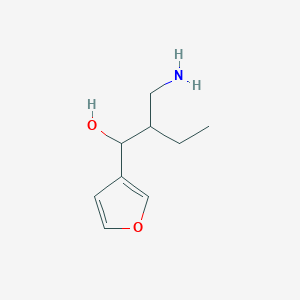
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol: is an organic compound that features a furan ring, an aminomethyl group, and a butanol backbone. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-furanmethanol with 2-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-furanmethanol, 2-bromo-1-butanol, sodium hydride
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature
Time: 12 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol can be oxidized to form a ketone or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can undergo reduction reactions, particularly at the furan ring, to form tetrahydrofuran derivatives. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.
Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Tetrahydrofuran derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol
- 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol
Comparison:
- 2-(Aminomethyl)-1-(furan-3-yl)butan-1-ol is unique due to the position of the furan ring, which can influence its reactivity and interactions with other molecules.
- 2-(Aminomethyl)-1-(furan-2-yl)butan-1-ol has the furan ring in a different position, which can lead to different chemical and biological properties.
- 2-(Aminomethyl)-1-(thiophen-3-yl)butan-1-ol and 2-(Aminomethyl)-1-(pyridin-3-yl)butan-1-ol have different heterocyclic rings, which can affect their electronic properties and reactivity.
特性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
2-(aminomethyl)-1-(furan-3-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7,9,11H,2,5,10H2,1H3 |
InChIキー |
MLHASYUGKODLPK-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C(C1=COC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


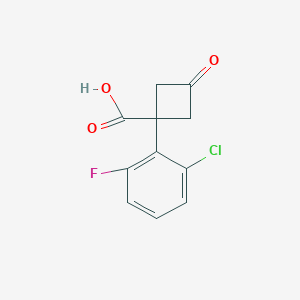
![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)
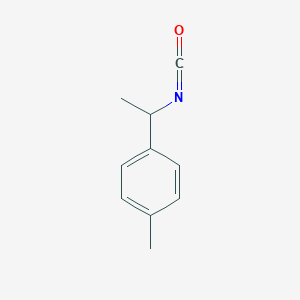

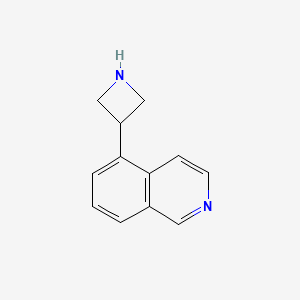
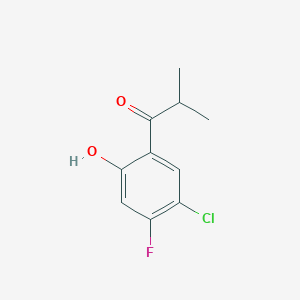
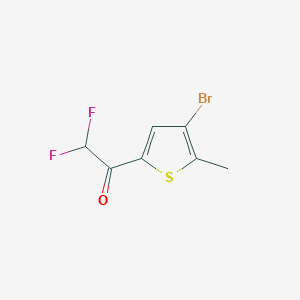

![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
